molecular formula C22H21ClN6O4S B2654612 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide CAS No. 1243022-80-1

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

Cat. No. B2654612
CAS RN: 1243022-80-1
M. Wt: 500.96
InChI Key: UQDIHAVZQOHVNG-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes and Derivatives

Research has explored novel synthetic routes and derivatives related to the structural family of 1,3,4-oxadiazole and pyrazole, contributing to the field of medicinal chemistry and drug design. For instance, new N-aryl/aralkyl derivatives demonstrating potent α-glucosidase inhibitory potential have been synthesized, indicating potential applications in managing diabetes through the inhibition of α-glucosidase, an enzyme critical in carbohydrate digestion (Iftikhar et al., 2019).

Antimicrobial and Anticancer Activities

Several studies have synthesized novel compounds within the oxadiazole and pyrazole frameworks, testing them for antimicrobial and anticancer activities. This includes the development of derivatives with significant inhibitory effects on various bacterial strains and potential as anticancer agents, highlighting the therapeutic applications of such compounds in treating infections and cancer (Aly et al., 2011).

Enzyme Inhibition for Therapeutic Applications

Research into the enzyme inhibitory properties of related compounds, such as the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggests applications in treating neurodegenerative diseases like Alzheimer's, where enzyme modulation can be a key therapeutic strategy (Rehman et al., 2013).

Structural and Molecular Insights

Investigations into the structural characteristics and molecular interactions of these compounds provide foundational knowledge for drug design, highlighting how molecular modifications can impact biological activity and therapeutic potential. Studies involving crystallography and molecular docking have elucidated the structural basis for the activity of such compounds, guiding the development of more effective therapeutic agents (Boechat et al., 2011).

properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-15-8-7-12(9-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-6-4-5-13(23)10-14/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDIHAVZQOHVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chlorophenyl)acetamide

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